molecular formula C20H22N2O6S B257613 2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B257613
M. Wt: 418.5 g/mol
InChI Key: HVWGCOIJCVCGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimidothiazine derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Scientific Research Applications

2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anti-tumor agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential to inhibit specific enzymes, such as carbonic anhydrase and acetylcholinesterase.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes, which may contribute to its potential anti-tumor, anti-inflammatory, and anti-microbial effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of specific microorganisms. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate in lab experiments is its low toxicity in vitro. This allows for higher concentrations to be used without causing harm to cells or organisms. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. These include:
1. Investigation of its potential as an anti-tumor agent in vivo.
2. Study of its effects on specific enzymes and pathways in the body.
3. Investigation of its potential as an anti-inflammatory agent in vivo.
4. Study of its potential as an anti-microbial agent in vivo.
5. Development of more efficient synthesis methods to increase yield and purity.
6. Investigation of its potential as a drug delivery agent.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been synthesized using different methods. One of the most common methods is the reaction of 4-(methoxycarbonyl)phenylhydrazine with 2-methoxyethyl 2-(methylthio)acetate in the presence of triethylamine, followed by the reaction with carbon disulfide, and the final reaction with 1,3-dimethylbarbituric acid in the presence of acetic anhydride and sulfuric acid. This method yields a pure compound with a high yield.

properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

2-methoxyethyl 6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H22N2O6S/c1-12-16(19(25)28-10-9-26-2)17(22-15(23)8-11-29-20(22)21-12)13-4-6-14(7-5-13)18(24)27-3/h4-7,17H,8-11H2,1-3H3

InChI Key

HVWGCOIJCVCGPA-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(=O)OC)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(=O)OC)C(=O)OCCOC

Origin of Product

United States

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